molecular formula C6H16ClN B3053411 3,3-Dimethylbutan-2-amine hydrochloride CAS No. 53561-77-6

3,3-Dimethylbutan-2-amine hydrochloride

Cat. No. B3053411
CAS RN: 53561-77-6
M. Wt: 137.65 g/mol
InChI Key: DDRXUCIAWFPHKZ-UHFFFAOYSA-N
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Description

3,3-Dimethylbutan-2-amine hydrochloride is a chemical compound with the CAS Number: 53561-77-6 . It has a molecular weight of 137.65 and is typically stored at room temperature . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 1,2,2-trimethylpropylamine hydrochloride . The InChI code is 1S/C6H15N.ClH/c1-5(7)6(2,3)4;/h5H,7H2,1-4H3;1H . This indicates that the compound consists of a chloride ion (Cl-) and a 3,3-Dimethylbutan-2-amine molecule.


Physical And Chemical Properties Analysis

3,3-Dimethylbutan-2-amine hydrochloride is a powder with a melting point of 289-292 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Synthesis Applications

3,3-Dimethylbutan-2-amine hydrochloride has been utilized in various synthetic applications. It serves as a precursor in the one-pot synthesis of 3,3-dimethylpyrrolidin-2-carbonitriles, offering a convenient and environmentally benign method for creating novel compounds (D’hooghe, Van Driessche, & Kimpe, 2009). Additionally, it's used in the preparation of homologous biphenyl and binaphthyl tertiary azepines and azepinium salts, which act as effective catalysts for the enantioselective epoxidation of unfunctionalized olefins (Vachon, Lauper, Ditrich, & Lacour, 2006).

Chemical Complex Formation

This compound is instrumental in forming various chemical complexes. For instance, it's used in the synthesis of nickel complexes with a pincer NN2 ligand, which demonstrates an ability for multiple carbon-chloride activation and selective carbon-carbon bond formation (Csók, Vechorkin, Harkins, Scopelliti, & Hu, 2008). Also, it plays a role in the structure of bis(2,3-dimethylbutane-2,3-diamine)nickel(II) dinitrate monohydrate, showcasing a square-planar geometry around the nickel atom (Li, Zou, Xie, Wang, & Li, 2009).

Methodological Development

It has been used in developing new methodologies for synthesizing taurine derivatives and protecting sulfonic acids, showcasing its versatility in organic synthesis (Seeberger, Griffin, Hardcastle, & Golding, 2007). Moreover, 3,3-Dimethylbutan-2-amine hydrochloride has been involved in the synthesis of protected 2-aminocyclobutanone as a modular transition state synthon for medicinal chemistry (Habeeb Mohammad, Reidl, Zeller, & Becker, 2020).

Catalytic and Binding Studies

In catalytic and binding studies, 3,3-dimethylbutan-2-amine hydrochloride has been employed in the study of copper(II) and cobalt(II) complexes with derivatives of salen and tetrahydrosalen. This study involved electron spin resonance, magnetic susceptibility, and quantum chemical analysis (Valko, Klement, Pelikán, Boča, Dlháň, Boettcher, Elias, & Mueller, 1995).

properties

IUPAC Name

3,3-dimethylbutan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-5(7)6(2,3)4;/h5H,7H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRXUCIAWFPHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968329
Record name 3,3-Dimethylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53561-77-6
Record name Propylamine, 1,2,2-trimethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053561776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylbutan-2-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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